molecular formula C11H12ClNO3 B12203125 3-(4-Chloro-benzoylamino)-propionic acid methyl ester

3-(4-Chloro-benzoylamino)-propionic acid methyl ester

Cat. No.: B12203125
M. Wt: 241.67 g/mol
InChI Key: IJLSQFNJZFJCTG-UHFFFAOYSA-N
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Description

3-(4-Chloro-benzoylamino)-propionic acid methyl ester is a propionic acid derivative featuring a methyl ester group and a 4-chloro-benzoylamino (CONH-C₆H₄-Cl) substituent. The benzoylamino group distinguishes it from simpler phenyl or halogenated phenyl derivatives, likely influencing solubility, stability, and biological interactions .

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

methyl 3-[(4-chlorobenzoyl)amino]propanoate

InChI

InChI=1S/C11H12ClNO3/c1-16-10(14)6-7-13-11(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

IJLSQFNJZFJCTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-benzoylamino)-propionic acid methyl ester typically involves the reaction of 4-chlorobenzoyl chloride with 3-aminopropionic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-benzoylamino)-propionic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chloro-benzoylamino)-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-benzoylamino)-propionic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares the molecular formulas, weights, and substituents of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target : 3-(4-Chloro-benzoylamino)-propionic acid methyl ester C₁₂H₁₂ClNO₃ 253.68 4-Chloro-benzoylamino, methyl ester Amide linkage enhances hydrogen bonding potential
methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate C₁₃H₁₇ClO₃ 256.45 4-Chlorophenyl, hydroxy, dimethyl Hydroxy and dimethyl groups increase steric hindrance
methyl 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionate C₂₀H₁₉ClN₂O₃ 370.45 Pyrazolyl core with chloro- and methoxy-phenyl groups Heterocyclic pyrazole ring alters electronic properties
3-(4-Methoxycarbonylmethoxy-phenyl)propionic acid methyl ester C₁₃H₁₆O₅ 252.27 Methoxycarbonylmethoxy-phenyl Extended alkoxy chain enhances lipophilicity
methyl 3-(4-chlorophenyl)propanoate C₁₀H₁₁ClO₂ 198.45 4-Chlorophenyl Simple chlorophenyl ester with no amide group
3-(4'-Hydroxyphenyl)propionic acid methyl ester C₁₀H₁₂O₃ 180.20 4-Hydroxyphenyl Phenolic hydroxyl group increases polarity
Key Observations:
  • Amide vs.
  • Substituent Effects : Bulky groups (e.g., pyrazole in or methoxycarbonylmethoxy in ) reduce solubility in polar solvents, whereas hydroxyphenyl derivatives are more polar.
  • Molecular Weight : The pyrazole-containing analog has the highest molecular weight (370.45 g/mol), likely due to its heterocyclic core.

Solubility and Physical State

  • 3-(4-Methoxycarbonylmethoxy-phenyl)propionic acid methyl ester is reported as a low-melting solid soluble in chloroform .
  • Methyl 3-(4-chlorophenyl)propanoate (simpler analog) is likely less polar than the target compound, favoring organic solvents.
  • Hydroxy-substituted analogs (e.g., ) may exhibit higher aqueous solubility due to hydrogen bonding.

Biological Activity

3-(4-Chloro-benzoylamino)-propionic acid methyl ester is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

  • IUPAC Name: 3-(4-Chloro-benzoylamino)-propanoic acid methyl ester
  • Molecular Formula: C11H12ClN O3
  • Molecular Weight: 241.67 g/mol
  • CAS Number: [specific CAS number if available]

1. Antimicrobial Activity

Research indicates that 3-(4-Chloro-benzoylamino)-propionic acid methyl ester exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
K. pneumoniae45 µg/mL30

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in treating resistant strains .

2. Anticancer Properties

The compound has shown promising results in anticancer studies, particularly against breast cancer cell lines such as MCF-7. In vitro studies have indicated that it induces apoptosis and inhibits cell proliferation.

  • IC50 Value: The IC50 for MCF-7 cells was reported at approximately 225 µM, indicating significant cytotoxicity.
  • Cell Cycle Analysis: Flow cytometry revealed an increase in the S phase population, suggesting that the compound effectively halts the cell cycle and promotes apoptotic pathways .

The biological activity of 3-(4-Chloro-benzoylamino)-propionic acid methyl ester is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound appears to inhibit key enzymes involved in inflammatory pathways and microbial growth.
  • Signal Modulation: It modulates signaling pathways related to apoptosis and cell proliferation, impacting cancer cell survival .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The study compared its performance with traditional antibiotics like ceftriaxone, showing comparable or superior inhibition zones .

Case Study 2: Anticancer Activity

In another investigation focused on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, further confirming its potential as an anticancer agent .

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